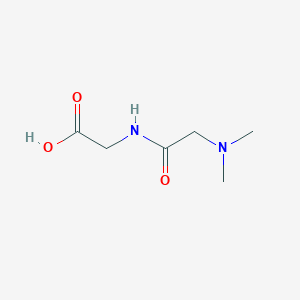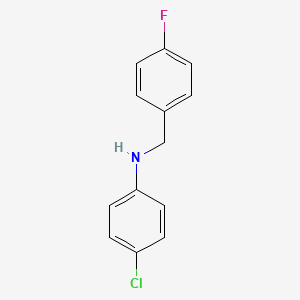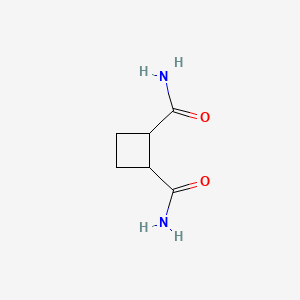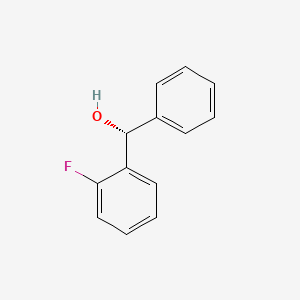
(1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate
Vue d'ensemble
Description
(1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate is a chiral isocyanate compound characterized by the presence of a benzyloxy group attached to a cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate typically involves the reaction of (1S,2S)-(+)-2-Benzyloxycyclohexanol with phosgene or triphosgene in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as amines and alcohols to form ureas and carbamates.
Substitution Reactions: The isocyanate group can be substituted by other functional groups under appropriate conditions.
Polymerization: Can participate in polymerization reactions to form polyurethanes.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water.
Catalysts: Tertiary amines, organometallic catalysts.
Solvents: Anhydrous solvents such as dichloromethane and toluene.
Major Products Formed
Ureas: Formed by the reaction with primary or secondary amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by polymerization reactions.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate is used as a building block for the synthesis of more complex molecules. It is also used in the preparation of chiral auxiliaries and ligands.
Biology
The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its chiral nature makes it valuable in the development of enantioselective drugs.
Medicine
In medicinal chemistry, this compound is used in the synthesis of potential therapeutic agents. It is also used in the development of diagnostic tools and imaging agents.
Industry
In the industrial sector, the compound is used in the production of specialty polymers and materials. It is also used in the formulation of coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of (1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of proteins, enzymes, and other biomolecules, affecting their function and activity. The compound can also act as a cross-linking agent in polymerization reactions, enhancing the mechanical properties of the resulting materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S,2S)-(+)-2-Benzyloxycyclopentyl isocyanate: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.
Phenyl isocyanate: Lacks the chiral center and benzyloxy group.
Methyl isocyanate: Smaller and more reactive due to the presence of a methyl group.
Uniqueness
(1S,2S)-(+)-2-Benzyloxycyclohexyl isocyanate is unique due to its chiral nature and the presence of a benzyloxy group, which can influence its reactivity and selectivity in chemical reactions. Its ability to form stable covalent bonds with nucleophiles makes it valuable in various applications, from organic synthesis to material science.
Propriétés
IUPAC Name |
[(1S,2S)-2-isocyanatocyclohexyl]oxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-11-15-13-8-4-5-9-14(13)17-10-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-10H2/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVZRVVQFLEXHN-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N=C=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N=C=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-ethoxy-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B3424569.png)


![2,6-Diazaspiro[4.5]decane](/img/structure/B3424589.png)





